Bis(triphenylphosphine)nickel(II)chloride

描述

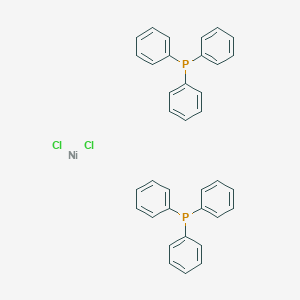

Bis(triphenylphosphine)nickel(II) chloride (NiCl₂(PPh₃)₂, CAS 14264-16-5) is a coordination complex featuring a nickel(II) center ligated by two triphenylphosphine (PPh₃) molecules and two chloride ions. It exists in both tetrahedral and square planar geometries, depending on the reaction conditions . Synthesized via the reaction of nickel(II) chloride hexahydrate with excess triphenylphosphine in glacial acetic acid, this compound forms a green precipitate after 24 hours . Its molecular weight is 654.07 g/mol, with a decomposition temperature of 250°C .

作用机制

Target of Action

Bis(triphenylphosphine)nickel(II) chloride, also known as Bis(triphenylphosphine)nickel(II) dichloride, is primarily used as a transition metal catalyst . Its primary targets are organic compounds involved in coupling reactions .

Mode of Action

This compound acts as a catalyst in the coupling reaction of aryl mesylates and allylic carbonates with lithium organoborates . It facilitates the reaction by providing a suitable environment for the reaction to occur, thereby increasing the rate of the reaction .

Biochemical Pathways

The compound is involved in the biochemical pathway of organic synthesis, particularly in the synthesis of ketones, aldehydes, alkenes, and coordination compounds . It plays a crucial role in chlorination reactions and coupling reactions .

Pharmacokinetics

Its solubility in organic solvents like benzene, toluene, and dichloromethane influences its availability in the reaction environment.

Result of Action

The result of the action of Bis(triphenylphosphine)nickel(II) chloride is the successful synthesis of the desired organic compounds . It helps in the formation of new bonds in the target molecules, leading to the creation of complex organic compounds .

生化分析

Biochemical Properties

Bis(triphenylphosphine)nickel(II)chloride is known to catalyze various synthetic reactions like oxidative addition, C-H activation, and cross-coupling

Cellular Effects

More severe exposure to nickel compounds may result in vomiting blood and thick mucus, shock, abnormally low blood pressure, fluctuating pulse, shallow respiration and clammy skin, inflammation of stomach wall, and rupture of esophageal tissue .

Molecular Mechanism

The molecular mechanism of this compound involves its function as a catalyst in various reactions. For instance, it is used in Suzuki reactions, although usually inferior in terms of activity . A cross-coupling reaction mediated by Ni(cod)2 and Ni(PPh3)2Cl2 has also been reported .

生物活性

Bis(triphenylphosphine)nickel(II) chloride (NiCl₂(PPh₃)₂) is a coordination compound that has garnered attention in various fields, particularly in organic synthesis and catalysis. Its unique properties stem from the nickel center coordinated with triphenylphosphine ligands, which influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₃₆H₃₀Cl₂NiP₂

- Molecular Weight : 654.2 g/mol

- Appearance : Dark green to dark gray crystals or powder

- Solubility : Insoluble in water; soluble in organic solvents like benzene and dichloromethane

- Melting Point : Decomposes above 250°C

Bis(triphenylphosphine)nickel(II) chloride primarily functions as a catalyst in various organic reactions, including:

- Cross-Coupling Reactions : It facilitates the coupling of aryl halides with organometallic reagents.

- C-H Activation : The compound is involved in activating C-H bonds for further transformations.

- Oxidative Addition and Reductive Elimination : These processes are crucial for the synthesis of complex organic molecules.

Cytotoxic Effects

Nickel compounds can exhibit cytotoxicity at certain concentrations. Exposure to Bis(triphenylphosphine)nickel(II) chloride may lead to adverse cellular effects, including:

- Inflammation of tissues

- Damage to cellular membranes

- Induction of apoptosis in sensitive cell lines

A study highlighted the cytotoxic potential of nickel complexes, noting that higher concentrations could lead to significant cellular damage and toxicity .

Case Studies

- Synthesis of Anticancer Agents : Research has indicated that nickel complexes can serve as precursors for developing anticancer agents. Bis(triphenylphosphine)nickel(II) chloride has been utilized in synthesizing compounds that demonstrate selective cytotoxicity against cancer cells.

- Antibacterial Activity Assessment : In vitro studies assessed the antibacterial efficacy of nickel complexes against various strains. Results indicated that while some complexes were effective against Gram-positive bacteria, their effectiveness varied against Gram-negative strains due to differences in cell wall structure .

科学研究应用

Catalysis in Organic Synthesis

Bis(triphenylphosphine)nickel(II)chloride is predominantly used as a catalyst in several important organic reactions:

- Cross-Coupling Reactions : It is effective in facilitating Suzuki, Negishi, and Kumada reactions, which are essential for forming carbon-carbon bonds. These reactions are widely used in the synthesis of pharmaceuticals and complex organic molecules .

- Hydrosilylation : The compound catalyzes the reaction between alkenes and silanes, leading to the formation of siloxanes, which are important in material science .

- Hydrogenation : It plays a role in the hydrogenation of various organic substrates, contributing to the production of saturated compounds from unsaturated precursors .

- Polymerization : Utilized in the polymerization processes of olefins and other monomers, this compound aids in developing new materials with desirable properties .

Biological Applications

Research has shown that this compound can be used in the synthesis of biologically active molecules. Its ability to facilitate complex organic transformations makes it valuable in medicinal chemistry for developing new therapeutic agents .

Industrial Applications

In industrial settings, this compound is employed for producing fine chemicals and advanced materials. Its efficiency in catalyzing reactions allows for cost-effective manufacturing processes in chemical industries.

Case Studies

| Application | Description | Outcome |

|---|---|---|

| Suzuki Coupling | Utilized for synthesizing biaryl compounds from aryl halides and boronic acids | High yields and selectivity observed |

| Hydrosilylation | Catalyzed reaction between styrene and diphenylsilane | Efficient formation of siloxanes |

| Polymerization | Facilitated polymerization of olefins | Development of novel polymeric materials |

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling Bis(triphenylphosphine)nickel(II)chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), full-face shields, and lab coats. Respiratory protection is required if dust/aerosols are generated .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of toxic fumes (e.g., hydrogen chloride, phosphorus oxides) .

- Emergency Measures : For skin contact, rinse immediately with water for ≥15 minutes; for eye exposure, irrigate for 20–30 minutes and seek medical attention .

- Storage : Store in airtight containers under inert gas (e.g., argon) to prevent decomposition in moist air .

Q. What is the molecular structure and key physicochemical properties of this compound?

- Methodological Answer :

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₃₆H₃₀Cl₂NiP₂ | |

| Appearance | Dark green to black crystalline solid | |

| Melting Point | 250°C (decomposition) | |

| Stability | Decomposes in water/moisture |

- Coordination Geometry : Square planar nickel center ligated by two triphenylphosphine (PPh₃) ligands and two chloride ions .

Q. How is this compound synthesized, and what purity grades are available for research?

- Methodological Answer :

- Synthesis : Typically prepared by reacting NiCl₂ with excess PPh₃ in anhydrous ethanol under nitrogen. The product is isolated via vacuum filtration and dried under inert conditions .

- Purity Grades : Available in "synthesis grade" (≥95% purity) for catalytic applications. Verify purity via elemental analysis or NMR .

Q. What are the acute and chronic health risks associated with this compound?

- Methodological Answer :

- Acute Risks : Inhalation causes lung irritation; ingestion leads to gastrointestinal burns and systemic toxicity (LD₅₀: 56 mg/kg in mice) .

- Chronic Risks : Prolonged exposure may cause contact dermatitis (via skin sensitization) or respiratory issues (e.g., Reactive Airways Dysfunction Syndrome, RADS) .

- Carcinogenicity : Classified as Category 1B (potential human carcinogen) due to nickel content .

Q. What are the recommended disposal methods for this compound waste?

- Methodological Answer :

- Minor Spills : Collect solids using HEPA-filter vacuums; neutralize residues with sodium bicarbonate before disposal as hazardous waste .

- Major Spills : Evacuate the area, use sand/vermiculite to contain the spill, and consult environmental safety protocols. Avoid aqueous washing to prevent toxic gas release (e.g., HCl) .

Advanced Research Questions

Q. How does the ligand environment influence the catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer :

- Ligand Effects : The PPh₃ ligands stabilize the nickel center, enabling oxidative addition of aryl halides. Bulky ligands (e.g., tricyclohexylphosphine) may hinder reactivity but improve selectivity .

- Experimental Design : Compare catalytic efficiency in Suzuki-Miyaura couplings using ligand variants (e.g., PPh₃ vs. PCy₃). Monitor yields via GC-MS or HPLC .

Q. What methodologies resolve contradictory data on catalytic efficiency in different solvent systems?

- Methodological Answer :

- Controlled Variables : Test solvents (e.g., THF, DMF, toluene) under identical temperature/pH conditions. Use kinetic studies to assess reaction rates .

- Data Analysis : Employ multivariate regression to isolate solvent polarity effects. For example, polar aprotic solvents (DMF) may enhance ionic intermediates but accelerate ligand dissociation .

Q. How can researchers mitigate decomposition of this compound in moisture-sensitive reactions?

- Methodological Answer :

- Anhydrous Techniques : Use Schlenk lines or gloveboxes for reagent transfer. Pre-dry solvents over molecular sieves .

- Stabilizers : Add stoichiometric amounts of PPh₃ to suppress ligand loss. Monitor decomposition via UV-Vis spectroscopy (absorbance at 450 nm) .

Q. What ecological considerations are critical when designing experiments involving this compound?

- Methodological Answer :

- Aquatic Toxicity : Acute 96h-LC₅₀ for fish is pH-dependent (pH 3.5 induces toxicity). Neutralize waste to pH 6–9 before disposal .

- Bioaccumulation : Nickel particulates persist in sediments. Conduct toxicity tests using OECD Guideline 203 (fish) or 201 (algae) .

Q. What advanced spectroscopic techniques characterize the electronic structure of this compound?

相似化合物的比较

Comparison with Similar Nickel and Palladium Complexes

Structural and Geometric Differences

| Compound | Molecular Formula | Molecular Weight (g/mol) | Geometry | Key Ligands |

|---|---|---|---|---|

| NiCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂NiP₂ | 654.07 | Tetrahedral/Square Planar | PPh₃, Cl⁻ |

| trans-Bis(dicyclohexylphenylphosphino)NiCl₂ | C₃₆H₅₄Cl₂NiP₂ | 678.36 | Square Planar | Dicyclohexylphenylphosphine |

| [Bis(diphenylphosphino)ethane]NiCl₂ | C₂₆H₂₄Cl₂NiP₂ | 548.90 | Octahedral | Bidentate diphenylphosphino |

| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | Square Planar | PPh₃, Cl⁻ |

- Ligand Effects: Steric Bulk: Dicyclohexylphenylphosphine in trans-Bis(dicyclohexylphenylphosphino)NiCl₂ increases steric hindrance, enhancing selectivity but reducing reactivity compared to NiCl₂(PPh₃)₂ . Bidentate vs. Monodentate: Bidentate ligands (e.g., diphenylphosphinoethane) enforce rigid geometries, limiting coordination flexibility but improving stability .

Catalytic Performance

| Compound | Reaction Type | Efficiency (Yield) | Conditions |

|---|---|---|---|

| NiCl₂(PPh₃)₂ | Kumada Coupling | 80–90% | Mild (RT–80°C), Air-sensitive |

| PdCl₂(PPh₃)₂ | Suzuki Coupling | >95% | Mild (RT), Less oxygen-sensitive |

| Chloro(2-methylphenyl)Ni(PPh₃)₂ | Buchwald–Hartwig Amination | 70–85% | 80–100°C, Inert atmosphere |

- Nickel vs. Palladium: NiCl₂(PPh₃)₂ is cost-effective but requires stricter anaerobic conditions. Palladium analogs (e.g., PdCl₂(PPh₃)₂) exhibit higher catalytic turnover but are more expensive . Nickel complexes are preferred for C(sp³)–C(sp²) couplings, while palladium excels in C(sp²)–C(sp²) bonds .

Market and Industrial Relevance

属性

IUPAC Name |

dichloronickel;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRJXVVKPBZPAN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2NiP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Bis(triphenylphosphine)nickel(II) chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14264-16-5 | |

| Record name | Bis(triphenylphosphine)nickel dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14264-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel, dichlorobis(triphenylphosphine)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(triphenylphosphine)nickel(II) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。